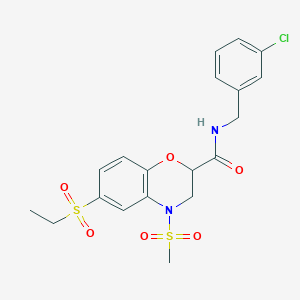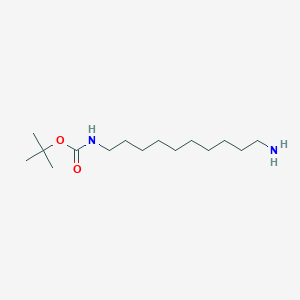
4-(1,3-苯并噻唑-2-基)-N-乙基哌嗪-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
科学研究应用
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as prothrombin and the aryl hydrocarbon receptor .
Mode of Action
It’s worth noting that benzothiazole derivatives have been studied for their potential biological activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, indicating potential effects on the biochemical pathways related to mycobacterium tuberculosis .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound .
Result of Action
Benzothiazole derivatives have been associated with potential antimicrobial and anti-tubercular activities .
生化分析
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase B, which are involved in neurotransmitter regulation . The nature of these interactions often involves inhibition, where 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide binds to the active sites of these enzymes, thereby preventing their normal function . Additionally, this compound has been observed to interact with proteins involved in cell signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the expression of genes involved in inflammatory responses and apoptosis . Furthermore, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately result in the observed biochemical and cellular effects of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies involving 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide.
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, which can further interact with other biomolecules and influence metabolic flux . Understanding the metabolic pathways of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is crucial for predicting its pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide are key factors in determining its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide is influenced by targeting signals and post-translational modifications . This compound has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . The localization of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide within these organelles can affect its activity and function, further contributing to its overall biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides, followed by cyclization . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine . Microwave irradiation and one-pot multicomponent reactions have also been employed to enhance the efficiency of the synthesis .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide, often involve large-scale condensation reactions followed by purification processes such as crystallization and chromatography . The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular in industrial settings to reduce environmental impact .
化学反应分析
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide include other benzothiazole derivatives, such as:
Uniqueness
What sets 4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide apart from other similar compounds is its unique combination of the benzothiazole and piperazine moieties, which may confer distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
属性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-2-15-13(19)17-7-9-18(10-8-17)14-16-11-5-3-4-6-12(11)20-14/h3-6H,2,7-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPDBYKSUAZFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{7,8-dimethyl-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl}propanoic acid](/img/structure/B2552834.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)

![N-(3-methylphenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propanamide](/img/structure/B2552839.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-4-(pyrrolidin-1-ylsulfonyl)furan-2-carboxamide](/img/structure/B2552840.png)


![3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552843.png)
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B2552844.png)



